molecular formula C11H13Cl2NO B3345347 Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl- CAS No. 104066-09-3

Propanamide, N-(2,5-dichlorophenyl)-2,2-dimethyl-

Cat. No. B3345347
Key on ui cas rn: 104066-09-3
M. Wt: 246.13 g/mol
InChI Key: ZPLRILFHQDTYAO-UHFFFAOYSA-N
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Patent
US04680301

Procedure details

To a stirred solution of 1 kg of 2,5-dichloroaniline in 2500 ml of pyridine is added 840 ml of pivaloyl chloride and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is poured into water. The solid is filtered, washed with water and air dried to yield N-tert-butylcarbonyl-2,5-dichloroaniline, melting at 74°-76°.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
840 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[NH2:4].[C:10](Cl)(=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12].O>N1C=CC=CC=1>[C:11]([C:10]([NH:4][C:3]1[CH:5]=[C:6]([Cl:9])[CH:7]=[CH:8][C:2]=1[Cl:1])=[O:15])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Name
Quantity
840 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
2500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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